molecular formula C15H10N4 B11097715 Indeno[1,2-b]quinoxalin-11-ylidenehydrazine

Indeno[1,2-b]quinoxalin-11-ylidenehydrazine

Cat. No.: B11097715
M. Wt: 246.27 g/mol
InChI Key: NSMZCJURXJITIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Indeno[1,2-b]quinoxalin-11-ylidenehydrazine is a nitrogen-containing heterocyclic compound. It is part of the indenoquinoxaline family, which is known for its diverse chemical reactivity and potential pharmacological activities. This compound is characterized by its unique structure, which includes a quinoxaline ring fused with an indene moiety and a hydrazine functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of indeno[1,2-b]quinoxalin-11-ylidenehydrazine typically involves the condensation of hydrazine with indenoquinoxaline derivatives. One common method is the reaction of indeno[1,2-b]quinoxalin-11-one with hydrazine hydrate under reflux conditions . This reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Indeno[1,2-b]quinoxalin-11-ylidenehydrazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oximes or other nitrogen-containing derivatives.

    Reduction: Reduction reactions can convert the hydrazine group to amines or other reduced forms.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products: The major products formed from these reactions include oximes, amines, and various substituted hydrazine derivatives .

Scientific Research Applications

Indeno[1,2-b]quinoxalin-11-ylidenehydrazine has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Indeno[1,2-b]quinoxalin-11-ylidenehydrazine is unique due to its hydrazine functional group, which imparts distinct chemical reactivity and potential biological activities. Its ability to form various derivatives through simple chemical reactions makes it a versatile compound in both research and industrial applications.

Properties

Molecular Formula

C15H10N4

Molecular Weight

246.27 g/mol

IUPAC Name

10H-indeno[2,3-b]quinoxalin-11-yldiazene

InChI

InChI=1S/C15H10N4/c16-19-14-10-6-2-1-5-9(10)13-15(14)18-12-8-4-3-7-11(12)17-13/h1-8,16,18H

InChI Key

NSMZCJURXJITIE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C2=NC4=CC=CC=C4N3)N=N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.